4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

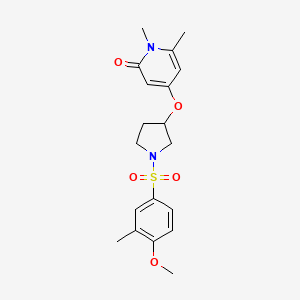

The compound 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic pyridin-2(1H)-one derivative characterized by a sulfonylated pyrrolidine moiety linked via an ether bridge to a 1,6-dimethylpyridin-2(1H)-one core. Pyridin-2(1H)-ones are pharmacologically significant due to their presence in bioactive molecules, and this compound’s structural features—such as the sulfonamide group and methyl substitutions—may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name |

4-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-13-9-17(5-6-18(13)25-4)27(23,24)21-8-7-15(12-21)26-16-10-14(2)20(3)19(22)11-16/h5-6,9-11,15H,7-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCREYNZVYHZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also known by its CAS number 2034435-20-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 377.5 g/mol . It features a pyrrolidine ring and a pyridine core, which are significant in influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 377.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrolidine and pyridine moieties are known to modulate enzyme activity and receptor binding, influencing pathways related to inflammation, oxidative stress, and cellular signaling.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, such as IL-6 and TNF-alpha, suggesting its role in managing inflammatory conditions.

- Antioxidant Activity : It appears to enhance the expression of heme oxygenase-1, which plays a crucial role in cellular defense against oxidative stress.

- Neuroprotective Properties : Preliminary studies indicate that the compound may exert neuroprotective effects by modulating oxidative stress pathways.

Case Studies

- Neuroprotection in Animal Models : In studies involving murine models of neurodegeneration, administration of the compound resulted in decreased levels of lipid peroxidation and improved cognitive function post-injury.

- Cancer Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, particularly small-cell lung cancer (SCLC), where it induced cell cycle arrest and apoptosis without affecting normal cells significantly.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of NF-kB Pathway : Studies have shown that the compound inhibits the NF-kB signaling pathway, which is critical in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory genes.

- Impact on mTOR Signaling : The compound has been noted to affect the mTOR signaling pathway, which is essential for cell growth and metabolism. By upregulating DDIT4 (a negative regulator of mTOR), it can potentially reverse IL-6 mediated signaling disruptions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Structural Features

The compound shares a pyridin-2(1H)-one core with derivatives reported in , but its substituents differ significantly (Table 1).

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

| Compound Name (Example) | Key Substituents | Notable Functional Groups |

|---|---|---|

| Target Compound | 1,6-dimethylpyridinone; sulfonylpyrrolidinyl (4-methoxy-3-methylphenyl-linked) | Sulfonamide, ether bridge, methoxy group |

| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxy... | 4-bromophenyl; 4-hydroxy-3-methoxyphenyl | Bromine, hydroxyl, cyano group |

| 4-(4-Methoxyphenyl)-6-(4-hydroxy-3-methoxy... | 4-methoxyphenyl; 4-hydroxy-3-methoxyphenyl | Methoxy, hydroxyl, cyano group |

Physicochemical and ADMET Properties

- Solubility and Lipophilicity: The sulfonamide group in the target compound may improve aqueous solubility compared to bromophenyl or cyano-substituted analogs.

- Metabolic Stability: Sulfonamides generally exhibit slower metabolic clearance than esters or cyano groups, which could prolong the target compound’s half-life relative to derivatives .

Molecular Docking and Binding Affinity

In , molecular docking revealed that bromophenyl derivatives interact with bacterial proteins via halogen bonds and hydrophobic interactions. The target compound’s sulfonylpyrrolidinyl group may facilitate stronger hydrogen bonding with active-site residues (e.g., via sulfonyl oxygen), while the pyrrolidine ring’s flexibility could enable optimal binding conformations .

Q & A

What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?

Basic Research Question

The synthesis of this compound involves multi-step reactions, including sulfonylation of the pyrrolidine ring and subsequent coupling with the pyridin-2-one moiety. Challenges include low yields (e.g., 19–67% in analogous syntheses) and purification difficulties due to byproducts . Methodological optimizations include:

- Temperature control : Reflux conditions (e.g., xylene at ~140°C) for sulfonylation steps to enhance reaction efficiency .

- Catalyst selection : Use of chloranil as an oxidizing agent in coupling reactions to stabilize intermediates .

- Purification : Recrystallization from methanol or ethanol to isolate crystalline products, validated via NMR and mass spectrometry .

How can structural discrepancies in NMR data between theoretical predictions and experimental results be resolved?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in the sulfonyl-pyrrolidine and pyridin-2-one moieties. To address this:

- Variable-temperature NMR : Perform experiments at −40°C to 80°C to freeze conformational changes and assign peaks accurately .

- 2D NMR techniques : Use HSQC and HMBC to correlate proton and carbon signals, especially for overlapping peaks in the aromatic and methyl regions .

- Comparative crystallography : Analyze X-ray diffraction data (if available) to validate bond lengths and angles in the solid state .

What experimental strategies are recommended for evaluating the compound’s potential bioactivity in neurotransmitter systems?

Advanced Research Question

The compound’s structural similarity to psychoactive pyridinone derivatives suggests possible interactions with dopamine or serotonin receptors. Key methodologies include:

- In vitro receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for dopamine D2 receptors) to quantify affinity .

- Functional assays : Measure cAMP modulation in transfected HEK293 cells to assess agonist/antagonist activity .

- In vivo behavioral studies : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose ranges validated via pharmacokinetic profiling .

How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Basic Research Question

Stability studies are critical for understanding storage requirements and metabolic fate:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .

- Analytical monitoring : Use HPLC-PDA to track degradation products and LC-MS to identify major fragments (e.g., sulfonic acid derivatives from hydrolysis) .

- Kinetic modeling : Calculate degradation rate constants (k) using first-order or Arrhenius equations to predict shelf life .

What statistical approaches are appropriate for resolving contradictory data in pharmacological assays?

Advanced Research Question

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may stem from bioavailability or off-target effects. Mitigation strategies include:

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with pharmacokinetic parameters .

- Dose-response modeling : Use GraphPad Prism to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values, ensuring outlier removal via Grubbs’ test .

- Mechanistic studies : Perform knock-out animal models or siRNA silencing to isolate target pathways .

How can researchers leverage computational chemistry to predict metabolic pathways?

Advanced Research Question

Predictive tools reduce reliance on costly in vivo studies:

- Docking simulations : Use AutoDock Vina to identify cytochrome P450 (CYP3A4, CYP2D6) binding sites prone to oxidation .

- QSAR models : Train algorithms on datasets of analogous compounds to forecast sites of glucuronidation or sulfation .

- MD simulations : Analyze solvent-accessible surface area (SASA) to predict hydrolysis susceptibility of the sulfonyl group .

What are the best practices for comparing this compound’s activity with structurally related analogs?

Basic Research Question

Comparative studies require standardized protocols:

- Structural alignment : Overlay 3D conformations using PyMOL to identify conserved pharmacophores .

- Biological standardization : Test all analogs in parallel under identical assay conditions (e.g., cell line, incubation time) .

- SAR tables : Tabulate substituent effects (e.g., methoxy vs. ethoxy groups) on potency and selectivity .

How can environmental fate studies be designed to assess ecological risks?

Advanced Research Question

Follow INCHEMBIOL project guidelines for ecotoxicological profiling :

- Abiotic transformations : Measure hydrolysis half-lives in water at pH 4–9 and photodegradation under UV light .

- Biotic degradation : Use OECD 301B ready biodegradability tests with activated sludge .

- Trophic transfer analysis : Quantify bioaccumulation in Daphnia magna and zebrafish models via LC-MS/MS .

What analytical techniques are critical for confirming the absence of genotoxic impurities?

Basic Research Question

Regulatory compliance requires rigorous impurity profiling:

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

- LC-HRMS : Screen for nitrosamines and alkylating agents with detection limits < 1 ppm .

- In silico tools : Apply DEREK Nexus to flag structural alerts for DNA reactivity .

How should researchers integrate fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetics?

Advanced Research Question

FBDD enhances solubility and permeability:

- Fragment libraries : Screen ~500 fragments (MW < 250 Da) for binding to the pyridin-2-one core via SPR or thermal shift assays .

- ProSAR analysis : Rank fragments by ligand efficiency (LE > 0.3) and merge with solubilizing groups (e.g., PEG chains) .

- Caco-2 assays : Validate improved intestinal absorption in monolayers with Papp values > 1 × 10⁻⁶ cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.